

In Vitro Validation of DOCP-Induced Gene Expression Changes: A Comparative Guide

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Compound of Interest

Compound Name: *Desoxycorticosterone Pivalate*

Cat. No.: *B131416*

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Deoxycorticosterone pivalate (DOCP) is a long-acting mineralocorticoid receptor (MR) agonist used in the management of hypoadrenocorticism. Its therapeutic effects are mediated by the regulation of gene expression, leading to increased sodium retention and potassium excretion. This guide provides a comparative analysis of DOCP's effects on gene expression with other mineralocorticoid receptor modulators, supported by in vitro experimental data.

Comparison of Gene Expression Changes Induced by MR Modulators

The following table summarizes the in vitro effects of DOCP and alternative compounds on the expression of key mineralocorticoid receptor target genes. The data is compiled from multiple studies and normalized for comparison.

| Gene | Compound | Cell Line | Fold Change (vs. Control) | Reference |
|---|---|--------------------|---------------------------------|-----------|
| SCNN1A (Sodium Channel, Non-Voltage-Gated 1 Alpha Subunit) | Aldosterone | Human Kidney Cells | ↑ 3.5 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | | ↑ (qualitative) | [2] |
| Spironolactone | Human Kidney Cells | | ↓ (reverses aldosterone effect) | [1] |
| SGK1 (Serum/Glucocorticoid Regulated Kinase 1) | Aldosterone | Human Kidney Cells | ↑ 4.2 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | | ↑ (qualitative) | [2] |
| Spironolactone | Human Kidney Cells | | ↓ (reverses aldosterone effect) | [1] |
| GILZ (Glucocorticoid-Induced Leucine Zipper) | Aldosterone | Human Kidney Cells | ↑ 2.8 | [1] |
| Fludrocortisone | Human Coronary Artery Smooth Muscle Cells | | ↑ (qualitative) | [2] |
| Spironolactone | Human Kidney Cells | | ↓ (reverses aldosterone | [1] |

| effect) | | | | |
|--|--|--|-----------------|-----|
| ITGB3 (Integrin Subunit Beta 3) | Spironolactone | Xenopus Kidney Epithelial Cells (A6) | ↑ (qualitative) | [3] |
| Aldosterone | Xenopus Kidney Epithelial Cells (A6) | ↓ (reverses spironolactone effect) | [3] | |
| CTGF (Connective Tissue Growth Factor) | Aldosterone | Cultured Mesangial and Proximal Tubule Cells | ↑ (qualitative) | [4] |
| Spironolactone | Cultured Mesangial and Proximal Tubule Cells | ↓ (abolishes aldosterone effect) | [4] | |

Note: Direct quantitative in vitro data for DOCP-induced gene expression changes was not available in the reviewed literature. As a potent mineralocorticoid receptor agonist, its effects are expected to be similar to aldosterone and fludrocortisone.

Experimental Protocols

Cell Culture and Treatment

- Cell Lines: Human kidney cell lines (e.g., HEK293) stably expressing the mineralocorticoid receptor are commonly used.^[1] Other relevant cell types include human coronary artery smooth muscle cells or Xenopus kidney epithelial cells (A6).^{[2][3]} Adrenocortical cell lines like NCI-H295R can also be utilized.^{[5][6]}
- Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
- Treatment:

- Prepare stock solutions of DOCP, aldosterone, fludrocortisone, and spironolactone in a suitable solvent like DMSO or ethanol.[2]
- Dilute the stock solutions in culture medium to the desired final concentrations.
- Treat cells for a specified duration (e.g., 6, 12, or 24 hours).
- Include a vehicle control group treated with the same concentration of the solvent.[2]

RNA Extraction and Quantification

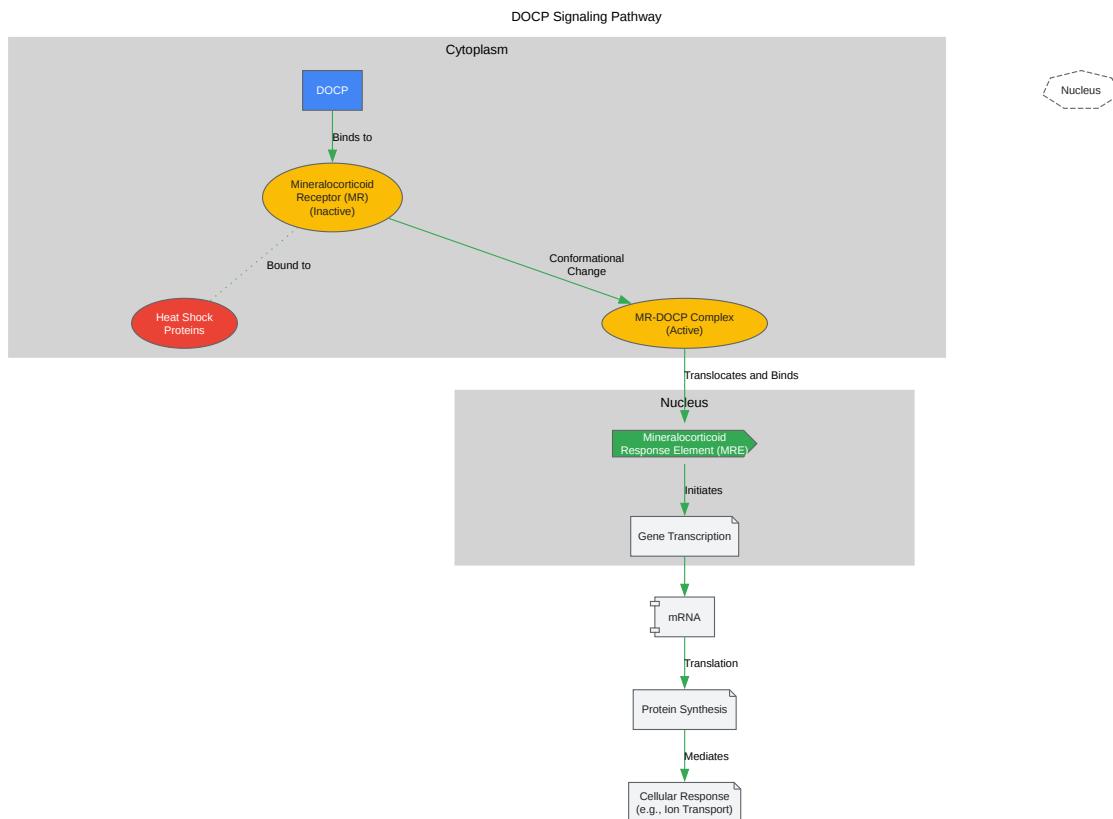
- RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol reagent). Purify total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.[2]
- RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Gene Expression Analysis

- Quantitative Real-Time PCR (qPCR):
 - Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
 - qPCR Reaction: Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA. Use a stable reference gene (e.g., GAPDH, ACTB) for normalization. [2]
 - Data Analysis: Calculate the relative gene expression using the $2^{-\Delta\Delta Ct}$ method.[2]
- RNA-Sequencing (RNA-Seq):
 - Library Preparation: Prepare sequencing libraries from the extracted RNA.
 - Sequencing: Sequence the libraries on a high-throughput sequencing platform.

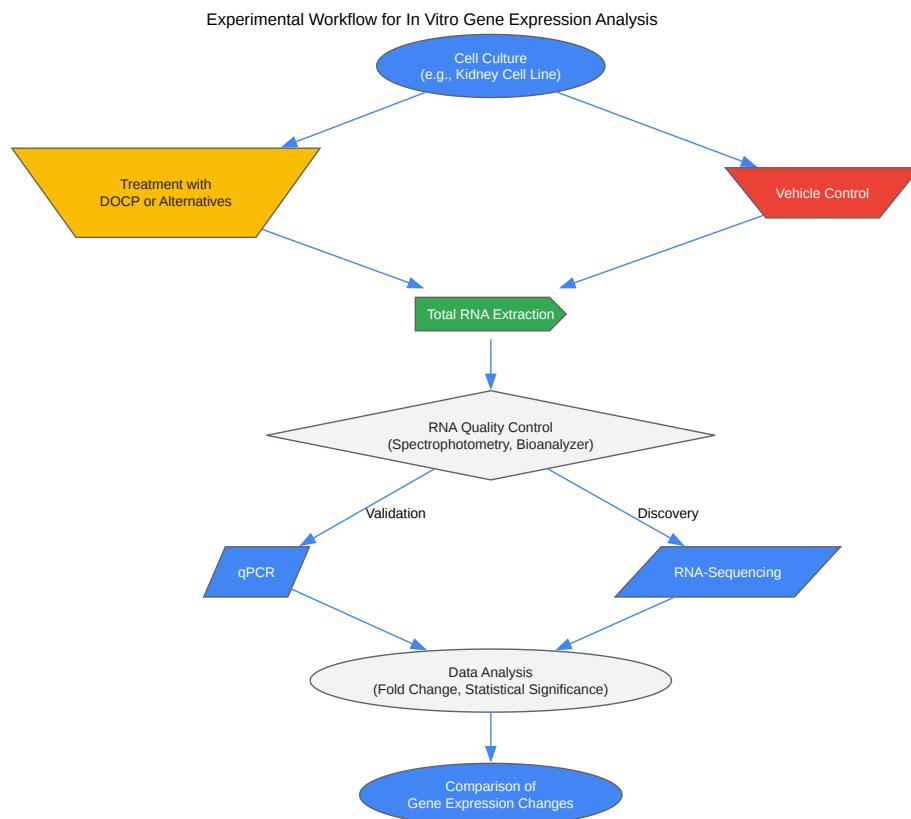
- Data Analysis: Perform bioinformatic analysis to identify differentially expressed genes between treatment groups.[1]

Visualizations



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Caption: DOCP binds to the mineralocorticoid receptor, leading to gene transcription.



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